SB218795, chemically known as methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate, is a selective non-peptide antagonist of the neurokinin-3 receptor (NK3R) [, ]. NK3R is a G protein-coupled receptor that binds to the tachykinin peptide neurokinin B []. This receptor is found throughout the central and peripheral nervous systems, and is involved in various physiological processes such as smooth muscle contraction, pain perception, and anxiety [, , ]. SB218795 is a valuable tool in scientific research to investigate the role of NK3R in these processes.
SB 218795 was developed by the pharmaceutical company SmithKline Beecham, now part of GlaxoSmithKline. It belongs to a class of compounds known as tachykinin receptor antagonists, which are designed to inhibit the action of tachykinins—neuropeptides that play significant roles in various physiological processes, including pain perception, inflammation, and stress responses.
The synthesis of SB 218795 involves several steps that utilize standard organic chemistry techniques. The compound's synthesis typically begins with the formation of a key intermediate through reactions involving amines and carboxylic acids. Specific methods include:
The detailed synthetic route may vary based on specific laboratory protocols but generally follows established methodologies for synthesizing similar compounds.
The molecular structure of SB 218795 can be represented as follows:
The compound features a thiazole ring, which is crucial for its receptor binding affinity. The structural data can be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and stereochemistry.
SB 218795 undergoes several chemical reactions during its synthesis:
The mechanism of action for SB 218795 involves its binding to neurokinin-3 receptors, which are primarily located in the central nervous system. By antagonizing these receptors, SB 218795 inhibits the action of endogenous neurokinins, leading to:
Data from pharmacological studies support these mechanisms, indicating that SB 218795 effectively alters behavior in animal models used for anxiety and depression research.
The physical and chemical properties of SB 218795 include:
These properties are essential for determining the appropriate formulation for therapeutic use.
SB 218795 has several scientific uses:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3